5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine
Brand Name:
Vulcanchem
CAS No.:
944401-58-5
VCID:
VC0113324
InChI:
InChI=1S/C11H15BF3N3O2/c1-9(2)10(3,4)20-12(19-9)6-5-17-8(16)18-7(6)11(13,14)15/h5H,1-4H3,(H2,16,17,18)
SMILES:
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2C(F)(F)F)N
Molecular Formula:
C11H15BF3N3O2
Molecular Weight:
289.065
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine
CAS No.: 944401-58-5
Cat. No.: VC0113324
Molecular Formula: C11H15BF3N3O2
Molecular Weight: 289.065
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 944401-58-5 |
|---|---|
| Molecular Formula | C11H15BF3N3O2 |
| Molecular Weight | 289.065 |
| IUPAC Name | 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine |
| Standard InChI | InChI=1S/C11H15BF3N3O2/c1-9(2)10(3,4)20-12(19-9)6-5-17-8(16)18-7(6)11(13,14)15/h5H,1-4H3,(H2,16,17,18) |
| Standard InChI Key | FEVSQCNVVXXUBK-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2C(F)(F)F)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator